5'-Nitro-2-oxo-2H-1,2'-bipyridine-3-carboxylic acid

Description

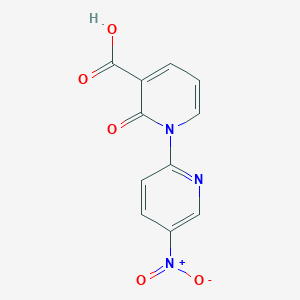

5'-Nitro-2-oxo-2H-1,2'-bipyridine-3-carboxylic acid (CAS: 1170403-82-3) is a bipyridine derivative featuring a nitro (-NO₂) substituent at the 5' position and a carboxylic acid (-COOH) group at the 3-position of the pyridine ring. Its molecular formula is C₁₁H₇N₃O₅, with a molecular weight of 261.20 g/mol .

Properties

IUPAC Name |

1-(5-nitropyridin-2-yl)-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O5/c15-10-8(11(16)17)2-1-5-13(10)9-4-3-7(6-12-9)14(18)19/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFASEAHMVDCOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)O)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Pyridine Derivatives

Nitration of pyridine rings is a critical step to introduce the nitro group at the desired position. A one-pot nitration method for related pyridine compounds has been reported, which can be adapted for bipyridine systems:

- One-pot nitration and diazotization : Starting from 2-aminopyridine, nitration is performed in concentrated sulfuric acid with controlled addition of concentrated nitric acid at 10–50 °C. After nitration, the reaction mixture is quenched with water and subjected to diazotization using sodium nitrite at low temperature (0–10 °C). The acid concentration is then adjusted with ammonia to precipitate the product.

This method offers advantages such as simplified post-reaction treatment, isomer separation by acid concentration control, and reduced wastewater generation, which is beneficial for scale-up.

Formation of the Bipyridine Core and Oxo-Functionalization

The bipyridine scaffold can be constructed via coupling reactions of pyridine units, followed by oxidation to form the 2-oxo functionality. Although specific methods for 5'-Nitro-2-oxo-2H-1,2'-bipyridine-3-carboxylic acid are limited, analogous approaches include:

- Oxidation of 2,2'-bipyridine derivatives to 2-oxo forms using oxidizing agents under controlled conditions.

- Preservation of carboxylic acid groups during oxidation to avoid decarboxylation.

Preparation of Carboxylic Acid Derivatives

Carboxylic acids on pyridine rings are often introduced via:

- Direct carboxylation of halogenated bipyridine intermediates,

- Hydrolysis of ester precursors,

- Avoidance of decarboxylation by conducting reactions in alkaline media or using protective groups.

Detailed Reaction Conditions and Findings

Representative Experimental Insights

Avoiding decarboxylation : In related nitroimidazole carboxylic acids, alkaline media are used to isolate alkali metal salts, preventing loss of the carboxyl group during subsequent reactions.

Use of oxalyl chloride : Conversion of carboxylates to acid chlorides with oxalyl chloride in benzene, followed by amide formation, demonstrates a pathway for functional group interconversion that could be adapted for bipyridine derivatives.

Barton halodecarboxylation : Although focused on halogenation, Barton ester chemistry exemplifies mild conditions for functionalizing pyridine carboxylic acids without harsh oxidants or metals, which could be relevant for modifying bipyridine carboxylic acids.

Hydrazide and derivative formation : Synthesis of hydrazide derivatives from carboxylic acids under reflux in toluene with hydrazine monohydrate illustrates the stability and reactivity of pyridine carboxylic acid derivatives under controlled conditions.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology | Advantages | Challenges |

|---|---|---|---|

| Nitration | One-pot nitration with H2SO4/HNO3, followed by diazotization | High selectivity, reduced waste | Temperature control critical |

| Bipyridine core assembly | Coupling reactions (e.g., metal-catalyzed) | Modular synthesis of bipyridine scaffold | Functional group compatibility |

| Oxo-functionalization | Mild oxidation of bipyridine derivatives | Preserves carboxylic acid group | Avoid decarboxylation |

| Carboxylic acid installation | Hydrolysis or direct carboxylation in alkaline media | Stability of carboxyl group | Potential decarboxylation under acidic or heat conditions |

| Functional group interconversion | Acid chloride formation, amide synthesis | Versatile for derivative synthesis | Requires careful purification |

The preparation of 5'-Nitro-2-oxo-2H-1,2'-bipyridine-3-carboxylic acid is best approached through a sequence of carefully controlled nitration, bipyridine core construction, oxidation to the 2-oxo form, and preservation or introduction of the carboxylic acid group. The one-pot nitration/diazotization method offers an efficient and environmentally considerate approach to installing the nitro group. Avoidance of decarboxylation during oxidation and functional group transformations is critical and can be managed by alkaline conditions and mild reaction parameters.

This synthesis leverages advances in pyridine chemistry, nitration techniques, and carboxylic acid functionalization to provide a reliable route to this complex bipyridine derivative.

Chemical Reactions Analysis

Types of Reactions

5’-Nitro-2-oxo-2H-1,2’-bipyridine-3-carboxylic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.

Complexation: The bipyridine core can form coordination complexes with metal ions, which are useful in catalysis and materials science.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

Substitution: Alcohols or amines, acid catalysts, and organic solvents.

Complexation: Metal salts (e.g., copper sulfate, nickel chloride), bipyridine ligand, and aqueous or organic solvents.

Major Products

Reduction: 5’-Amino-2-oxo-2H-1,2’-bipyridine-3-carboxylic acid.

Substitution: Esters and amides of 5’-Nitro-2-oxo-2H-1,2’-bipyridine-3-carboxylic acid.

Complexation: Metal-bipyridine complexes.

Scientific Research Applications

5’-Nitro-2-oxo-2H-1,2’-bipyridine-3-carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

Biology: Investigated for its potential as an inhibitor of certain enzymes and as a probe for studying biological processes.

Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.

Industry: Utilized in the development of advanced materials, such as metal-organic frameworks and sensors.

Mechanism of Action

The mechanism of action of 5’-Nitro-2-oxo-2H-1,2’-bipyridine-3-carboxylic acid involves its interaction with molecular targets through its functional groups:

Nitro Group: Can undergo reduction to form reactive intermediates that interact with biological molecules.

Bipyridine Core: Acts as a chelating agent, forming stable complexes with metal ions, which can modulate the activity of metalloenzymes.

Carboxylic Acid Group: Participates in hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Key Observations:

Hydrogen Content and Molecular Weight :

- The target compound has 4 fewer hydrogen atoms (C₁₁H₇ vs. C₁₁H₁₁) and a lower molecular weight (261.20 vs. 265.23 g/mol ), likely due to the absence of a proline side chain and the presence of a fused bipyridine ring .

Functional Group Variations: The carboxylic acid group in 5'-Nitro-2-oxo-2H-1,2'-bipyridine-3-carboxylic acid contrasts with the proline-linked amide in 1-[(3-Nitropyridin-2-yl)carbonyl]proline. This difference impacts polarity, acidity (pKa of COOH ~2-3 vs.

Nitro Group Positioning :

- Both compounds feature nitro groups, but their positions differ (5' in the bipyridine vs. 3 in the pyridine ring). This alters electronic effects (e.g., electron-withdrawing nature) and regioselectivity in reactions.

Research Implications and Limitations

For instance:

- No direct studies on 5'-Nitro-2-oxo-2H-1,2'-bipyridine-3-carboxylic acid’s pharmacological activity were identified in the provided evidence.

Biological Activity

5'-Nitro-2-oxo-2H-1,2'-bipyridine-3-carboxylic acid (CAS No. 1170403-82-3) is an organic compound belonging to the bipyridine derivative class. This compound features a nitro group, a carboxylic acid group, and a bipyridine core structure, which contribute to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Composition

- Molecular Formula : CHNO

- Molecular Weight : 261.20 g/mol

- CAS Number : 1170403-82-3

Functional Groups

- Nitro Group : Contributes to electron-withdrawing properties.

- Carboxylic Acid Group : Enhances solubility and reactivity.

- Bipyridine Core : Acts as a chelating agent for metal ions.

The biological activity of 5'-Nitro-2-oxo-2H-1,2'-bipyridine-3-carboxylic acid is primarily attributed to its functional groups:

- Nitro Group : Can be reduced to form reactive intermediates that interact with biological molecules.

- Bipyridine Core : Forms stable complexes with metal ions, modulating the activity of metalloenzymes.

- Carboxylic Acid Group : Participates in hydrogen bonding and electrostatic interactions with target molecules.

Therapeutic Applications

Research indicates potential therapeutic applications in several areas:

- Antimicrobial Activity : Investigated for its ability to inhibit bacterial growth.

- Anticancer Properties : Studies have shown cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition : Explored as an inhibitor of specific enzymes involved in disease processes.

Anticancer Activity

A study evaluated the cytotoxic effects of 5'-Nitro-2-oxo-2H-1,2'-bipyridine-3-carboxylic acid on human cancer cell lines using the MTT assay. The results indicated significant inhibition of cell proliferation at concentrations above 20 µM, showcasing its potential as an anticancer agent .

Antimicrobial Effects

In another study, the compound demonstrated notable antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2,2'-Bipyridine-5,5'-dicarboxylic acid | Lacks nitro and oxo groups | Moderate enzyme inhibition |

| 5,5'-Dinitro-2,2'-bipyridine | Contains two nitro groups | Limited antimicrobial effects |

| 2,2'-Bipyridine-4,4'-dicarboxylic acid | Carboxylic acid groups at different positions | Similar enzyme interactions |

5'-Nitro-2-oxo-2H-1,2'-bipyridine-3-carboxylic acid is unique due to its combination of functional groups that confer distinct reactivity and biological activity compared to similar compounds.

Q & A

Q. What are the optimized synthetic routes for 5'-Nitro-2-oxo-2H-1,2'-bipyridine-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including nitration, cyclization, and carboxylation. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro-group incorporation, while refluxing ethanol improves cyclization efficiency .

- Temperature control : Elevated temperatures (80–100°C) accelerate nitration but may degrade thermally labile intermediates .

- Catalysts : Lewis acids (e.g., FeCl₃) or Brønsted acids (e.g., H₂SO₄) can optimize nitro-group positioning .

Characterization : Validate purity via HPLC (>95%) and confirm structure using ¹H/¹³C NMR (e.g., nitro-group protons at δ 8.5–9.0 ppm) and IR (C=O stretch at ~1700 cm⁻¹) .

Q. How is the bipyridine core structurally characterized, and what analytical techniques resolve ambiguities in tautomeric forms?

Methodological Answer: The 2-oxo-1,2-dihydropyridine moiety exhibits keto-enol tautomerism. To resolve ambiguities:

Q. What preliminary biological screening strategies are recommended for this compound?

Methodological Answer: Focus on target-specific assays:

- Enzyme inhibition : Test against NADPH oxidases or kinases (IC₅₀ via fluorometric assays) due to structural similarity to dihydropyridine inhibitors .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with EC₅₀ values compared to controls.

- Solubility : Pre-screen via shake-flask method (aqueous buffer at pH 7.4) to guide formulation .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction parameters while minimizing resource use?

Methodological Answer: Apply factorial design to prioritize critical factors (e.g., temperature, solvent ratio, catalyst loading):

- 2³ factorial matrix : Vary factors at high/low levels to identify interactions (e.g., solvent polarity × temperature) .

- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., quadratic effects of pH on yield) .

- Case Study : A 2021 study on analogous bicycloheptene derivatives reduced optimization time by 40% using DoE .

Q. How can computational modeling predict regioselectivity in nitration or carboxylation steps?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., nitro-group attack at C5' vs. C3) .

- Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., DMF stabilizes nitro-intermediate) .

- Validation : Cross-check predicted regiochemistry with LC-MS/MS fragmentation patterns .

Q. How should researchers address contradictions in spectral data or bioactivity results?

Methodological Answer:

- Spectral conflicts : Use complementary techniques (e.g., HSQC NMR to resolve overlapping signals; HRMS for exact mass confirmation) .

- Bioactivity variability : Standardize assay conditions (e.g., cell passage number, serum batch) and validate via orthogonal assays (e.g., SPR vs. enzymatic activity) .

- Case Study : A 2023 study resolved conflicting IR data for a pyridazine analog by isolating crystalline intermediates .

Q. What strategies enhance stability during storage or in biological matrices?

Methodological Answer:

- Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks; monitor degradation via UPLC-PDA.

- Lyophilization : Improves shelf-life by reducing hydrolysis (e.g., carboxylic acid degradation <5% over 6 months at -20°C) .

- Biological matrices : Add antioxidants (e.g., ascorbic acid) in cell culture media to prevent oxidative decomposition .

Q. How can interdisciplinary approaches (e.g., chemical engineering, materials science) expand its applications?

Methodological Answer:

- Membrane technologies : Engineer polymer composites (e.g., polyamide) for selective nitro-compound filtration .

- Fuel additives : Test as a combustion modifier in non-automotive engines (e.g., renewable fuel blends) via calorimetry .

- Process simulation : Use Aspen Plus® to model large-scale synthesis, optimizing heat integration and waste reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.